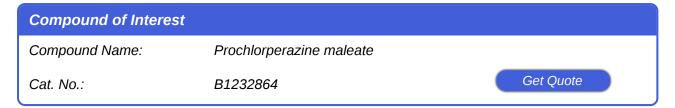


Prochlorperazine Maleate Solubility: A Technical Guide for Researchers

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This guide provides a comprehensive overview of the solubility of **prochlorperazine maleate** in dimethyl sulfoxide (DMSO) and other common organic solvents. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of **prochlorperazine maleate** varies significantly across different solvents. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in experimental conditions, such as temperature and the purity of both the solute and the solvent, can influence solubility.



Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[1]	Solutions in DMSO can be stored at -20°C for up to 3 months[2][3][4]. Another source reports solubility as 27 mg/mL (44.54 mM); it is advised to use fresh DMSO as moisture can reduce solubility[5].
Water	Practically insoluble[6][7]	Described as very slightly soluble[2][4][8]. One source quantifies this as < 0.1% at 20°C[6] and another as ~0.3 mg/mL[2][3].
Ethanol (95% or 96%)	Very slightly soluble[2][4][8]	Some sources state it is practically insoluble[5][7].
Methanol	Soluble[2][3]	Used for drug extraction from tablet formulations for analysis[9].
Chloroform (warm)	Slightly soluble[6][7]	-
Diethyl Ether	Practically insoluble[6][8]	-
Acetic Acid (100)	Slightly soluble[8]	Used as a solvent for assay by titration[8].
DMSO:PBS (pH 7.2) (1:5 v/v)	~0.16 mg/mL[1]	This solubility is achieved by first dissolving the compound in DMSO and then diluting with the buffer[1].

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible solubility data. Below is a detailed methodology for determining the solubility of **prochlorperazine maleate**, synthesized from



information in the provided search results.

Protocol: Determining Prochlorperazine Maleate Solubility

- 1. Materials and Equipment:
- Prochlorperazine maleate (crystalline solid)
- Solvent of choice (e.g., DMSO, ethanol, methanol)
- Analytical balance
- Vortex mixer
- · Magnetic stirrer and stir bars
- Thermostatically controlled water bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 or a UV-Vis Spectrophotometer
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)
- Inert gas (e.g., nitrogen or argon) (optional, for preparing stock solutions)[1]
- 2. Procedure:
- Preparation of Saturated Solution (Equilibrium Solubility Method):
 - Add an excess amount of prochlorperazine maleate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.



- Place the vial in a thermostatically controlled shaker or a stirred water bath set to a specific temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After reaching equilibrium, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).
- Filter the supernatant through a syringe filter (e.g., 0.22 μm) to remove any remaining undissolved solid.
- Preparation of Stock Solution in DMSO:
 - Weigh a precise amount of prochlorperazine maleate.
 - Dissolve the solid in a known volume of fresh, anhydrous DMSO to achieve a desired concentration (e.g., 10 mg/mL).
 - If required, purge the solvent with an inert gas before and after adding the compound to prevent degradation[1].
 - Use a vortex mixer or sonication to ensure complete dissolution.
- Sample Analysis (Quantification):
 - Using HPLC:
 - Prepare a calibration curve using standard solutions of prochlorperazine maleate of known concentrations.
 - Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
 - Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.



- Using UV-Vis Spectrophotometry:
 - Determine the wavelength of maximum absorbance (λmax) for prochlorperazine maleate in the chosen solvent (e.g., λmax is reported as 313 nm in methanol[2][3] and absorbance is measured at 254.5 nm for analysis in methanol[9]).
 - Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations.
 - Dilute the filtered supernatant to an appropriate concentration and measure its absorbance.
 - Calculate the concentration using the calibration curve.

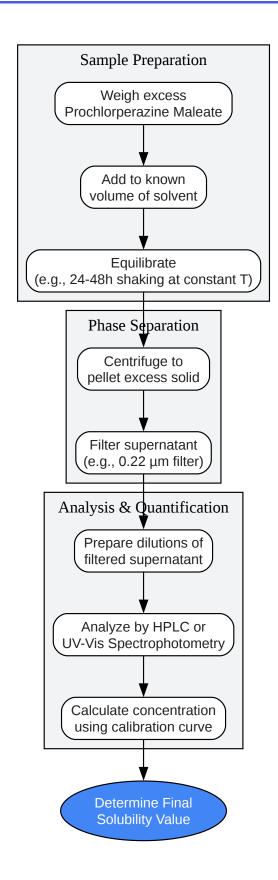
3. Calculation:

 Calculate the solubility in mg/mL or mol/L based on the concentration determined in the analysis and the dilution factor used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like **prochlorperazine maleate**.





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Caption: Workflow for determining equilibrium solubility.



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